Octatriaconta-1,3-diene

Description

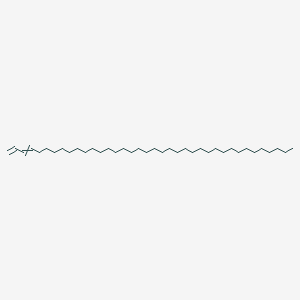

Structure

2D Structure

Properties

CAS No. |

90216-89-0 |

|---|---|

Molecular Formula |

C38H74 |

Molecular Weight |

531.0 g/mol |

IUPAC Name |

octatriaconta-1,3-diene |

InChI |

InChI=1S/C38H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-38H2,2H3 |

InChI Key |

CRLXNQXDRFTYNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |

Origin of Product |

United States |

Synthetic Methodologies for Octatriaconta 1,3 Diene and Analogous Long Chain Dienes

Stereoselective Assembly of the 1,3-Diene Moiety within Extended Hydrocarbon Chains

The stereoselective synthesis of the 1,3-diene unit is critical as the stereochemistry of the diene influences the physical and biological properties of the molecule. mdpi.com The construction of this moiety within a long aliphatic chain like that of octatriaconta-1,3-diene relies on methods that can reliably establish (E,E), (E,Z), (Z,E), or (Z,Z) configurations.

Olefination reactions represent a classical and powerful strategy for forming carbon-carbon double bonds. researchgate.net These methods typically involve the reaction of a carbonyl compound with a stabilized carbanion or related species.

The Wittig reaction and its variants, along with the Julia-Kocienski olefination, are cornerstone methods for alkene synthesis and have been extended to the stereoselective preparation of conjugated dienes. mdpi.comresearchgate.net

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. For the synthesis of a 1,3-diene, an α,β-unsaturated aldehyde can be reacted with an appropriate ylide, or a saturated aldehyde can be reacted with a vinyl-substituted ylide. For instance, lithiated allylic phosphonates react efficiently with various aldehydes to produce terminal 1,3-dienes, often with high selectivity for the E-isomer. organic-chemistry.org The stereochemical outcome can be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.

The Julia-Kocienski olefination , a modification of the classical Julia olefination, has become a key method for the synthesis of complex natural products due to its mild conditions and high (E)-selectivity. researchgate.netwikipedia.org This reaction involves the coupling of a heteroaryl sulfone (like a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with an aldehyde. gla.ac.uk The reaction of an α,β-unsaturated aldehyde with a long-chain alkyl sulfone, or a long-chain aldehyde with a vinyl sulfone, can generate the diene scaffold. A notable feature is the predictable (E/Z)-selectivity that can be achieved, sometimes influenced by the structure of the aldehyde and the use of cation-specific chelating agents. acs.org New conditions have been developed that yield E,Z-dienes with high selectivity from α,β-unsaturated aldehydes and heteroarylsulfones. researchgate.net

| Method | Reactant 1 | Reactant 2 | Key Reagent/Conditions | Selectivity | Reference |

| Wittig-type | Lithiated allylic phosphonate | Aldehyde | HMPA | High E-selectivity | organic-chemistry.org |

| Wittig-type | Allylidenetriphenylphosphorane | N-sulfonyl imine | Mild conditions | >99:1 Z or E, depending on N-sulfonyl group | organic-chemistry.org |

| Julia-Kocienski | α,β-unsaturated aldehyde | Pyridylsulfone | KHMDS, 18-crown-6 | >88:12 (E,Z) | researchgate.net |

| Julia-Kocienski | Benzaldehyde | (E)-1-(phenylsulfonyl)but-2-ene | LHMDS, DME | 95:5 (E,E) | acs.org |

This table presents examples of olefination strategies applicable to diene synthesis.

Lewis acid-promoted reactions provide a mild, base-free, and operationally simple route to 1,3-dienes with excellent stereoselectivity. organic-chemistry.orgorganic-chemistry.org One such method involves the addition of 1,3-bis(silyl)propenes to aldehydes. organic-chemistry.org This protocol yields (E)-1,3-dienes with high stereoselectivity (E:Z > 98:2) and in good to excellent yields. organic-chemistry.org The reaction is believed to proceed through a stereoelectronically controlled anti-1,4-elimination pathway that favors the formation of the (E)-diene. organic-chemistry.org Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or methylaluminum dichloride (MeAlCl₂) are crucial for achieving high yields and selectivity. organic-chemistry.org This approach is compatible with a wide range of aldehydes, making it a viable option for reacting a long-chain aldehyde to form a structure analogous to this compound. organic-chemistry.org

More recently, Lewis acids have been used to promote dual 1,3-sulfur rearrangements to synthesize highly substituted 1,3-dienes with excellent stereoselectivity under mild conditions. deepdyve.comresearchgate.net

| Aldehyde | Lewis Acid | Solvent | Yield (%) | Stereoselectivity (E:Z) | Reference |

| Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 95 | >98:2 | organic-chemistry.org |

| Cyclohexanecarbaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 88 | >98:2 | organic-chemistry.org |

| Cinnamaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 85 | >98:2 | organic-chemistry.org |

| Dodecanal | BF₃·OEt₂ | CH₂Cl₂ | 89 | >98:2 | organic-chemistry.org |

This table summarizes the results of Lewis acid-promoted synthesis of (E)-1,3-dienes from various aldehydes and 1,3-bis(trimethylsilyl)propene. organic-chemistry.org

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the stereoselective construction of C-C bonds, including those in conjugated dienes. mdpi.com Palladium-catalyzed reactions, in particular, are celebrated for their mild conditions and functional group tolerance, earning Heck, Negishi, and Suzuki the 2010 Nobel Prize in Chemistry. mdpi.com

These methods typically involve the coupling of two vinylic carbons, where at least one is activated (e.g., as a halide or organometallic reagent), to form the central sigma bond of the diene. nih.gov

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is a highly convenient method for the stereoselective synthesis of 1,3-dienes. mdpi.comnih.gov A significant advancement for synthesizing long polyene chains is the iterative cross-coupling approach using stable N-methyliminodiacetic acid (MIDA) boronates. nih.govresearchgate.net This strategy allows for the sequential, controlled assembly of bifunctional building blocks to create complex polyenes, which could be applied to the synthesis of this compound. nih.govnih.gov

The Stille coupling utilizes an organotin compound and an organohalide. mdpi.comnumberanalytics.com A key advantage is that the reaction typically proceeds with retention of the stereochemistry of the reactants, making it highly valuable for stereospecific synthesis. mdpi.com For example, coupling an (E)-vinyl iodide with a vinyl stannane (B1208499) will produce an (E)-diene. mdpi.com This method has been used in the total synthesis of natural products containing conjugated diene moieties. mdpi.com

The Negishi coupling involves the reaction of an organozinc compound with an organohalide and is notable for its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. wikipedia.orgnih.gov This reaction allows for the highly selective synthesis of all four possible stereoisomers of a 2,4-dienoic ester by carefully choosing the stereochemistry of the alkenyl halide and the organozinc reagent. mdpi.com

The Heck reaction forms a C-C bond by coupling an alkene with an unsaturated halide or triflate. orgoreview.com While classical Heck vinylations can suffer from issues like palladium-hydride isomerization leading to moderate stereoselectivity, modern variants have largely overcome these limitations. mdpi.com For example, oxidative Heck reactions using vinyl boronic esters or arylboronic acids can produce 1,3-dienes and 1,3,5-trienes with excellent stereoselectivity and in high yields. nih.govorganic-chemistry.orgacs.org An aryl to vinyl 1,4-palladium migration/Heck sequence has also been developed for the highly stereoselective synthesis of 1,3-dienes. nih.gov

| Reaction Name | Coupling Partners | Catalyst System (Example) | Key Feature | Reference |

| Suzuki-Miyaura | Alkenylboronic acid/ester + Alkenyl halide | XPhos palladacycle, NaOH | Iterative coupling with MIDA boronates for long chains. | nih.gov |

| Stille | Alkenylstannane + Alkenyl halide | Pd(PPh₃)₄ | Retention of double bond geometry. | mdpi.com |

| Negishi | Alkenylzinc halide + Alkenyl halide | Pd(DPEPhos)Cl₂ | High stereoselectivity for all diene isomers. | mdpi.com |

| Heck (Oxidative) | Vinyl boronic ester + Terminal olefin | Pd(TFA)₂, Neocuproine | Access to branched 1,3-dienes with high selectivity. | mdpi.com |

This table provides a comparative overview of major palladium-catalyzed cross-coupling reactions for diene synthesis.

While palladium catalysts are dominant, methodologies using more earth-abundant metals like cobalt are gaining prominence. Cobalt-catalyzed reactions are effective for both the synthesis and, crucially, the isomerization of dienes. nih.govorganic-chemistry.org

Cobalt catalysts can facilitate the multipositional isomerization of conjugated dienes. This process is operationally simple and atom-economical, capable of converting a mixture of E/Z isomers into a single, thermodynamically favored isomer with excellent yields and high E,E stereoselectivity. nih.govorganic-chemistry.org The mechanism is proposed to involve the insertion of the diene into a cobalt-hydride species, followed by the formation of a π-allyl cobalt intermediate and subsequent β-hydride elimination. organic-chemistry.orgorganic-chemistry.org This is particularly useful for long-chain diene synthesis, where initial synthetic steps might produce an undesired mixture of stereoisomers. A cobalt-based catalyst can then be used to "correct" the geometry to the desired (E,E)- or (E,Z)-configuration. organic-chemistry.org

Interestingly, some cobalt catalyst systems promote an unusual isomerization of (E)/(Z)-mixtures of 1,3-dienes almost exclusively to the (Z)-isomer, which contrasts with many other isomerization methods. nih.gov This highlights the tunability of cobalt catalysis through ligand design to achieve specific stereochemical outcomes. organic-chemistry.orgnih.gov

| Process | Catalyst System | Substrate | Outcome | Reference |

| Z to E Isomerization | CoCl₂ + amido-diphosphine-oxazoline ligand | E/Z mixture of 1,3-dienes | High stereoselectivity for (E)-isomer | organic-chemistry.org |

| Migration Isomerization | L·CoCl₂ + NaBHEt₃ | E:Z mixture of conjugated dienes | Disubstituted 1,3-dienes with good E,E stereoselectivity | organic-chemistry.org |

| E/Z to Z Isomerization | (DIOP)CoCl₂ + Me₃Al | E/Z mixture of 1,3-dienes | Isomerically pure (Z)-isomer | nih.gov |

This table showcases cobalt-catalyzed isomerization reactions for controlling diene stereochemistry.

Transition Metal-Catalyzed Coupling Reactions for Constructing Long-Chain Dienes

Nickel-Catalyzed Cross-Coupling and Functionalization of 1,3-Diene Systems

Nickel-catalyzed reactions offer a powerful tool for the construction of 1,3-diene systems. These methods are often characterized by their high efficiency and tolerance of various functional groups.

One notable approach is the nickel-catalyzed three-component cross-electrophile coupling of 1,3-dienes with aldehydes and aryl bromides. researchgate.netacs.orgorganic-chemistry.org This method facilitates the dicarbofunctionalization of 1,3-dienes, leading to the formation of 1,4-disubstituted homoallylic alcohols through the creation of two new carbon-carbon bonds in a single operation. researchgate.netacs.orgorganic-chemistry.org The reaction typically employs a nickel catalyst, such as NiBr2(DME), in conjunction with a ligand like 6,6′-dimethyl-2,2′-bipyridine, and uses manganese metal as a reducing agent. organic-chemistry.org Mechanistic studies suggest the involvement of an allyl-nickel(I) species in the catalytic cycle. researchgate.netacs.orgorganic-chemistry.org This strategy provides a versatile route to complex structures that could be precursors to long-chain dienes.

Another significant nickel-catalyzed method is the reductive cross-coupling of two different vinyl halides to form 1,3-dienes. researchgate.netrsc.org This cross-electrophile coupling demonstrates moderate chemoselectivity between terminal and internal vinyl bromides, operates under mild conditions, and tolerates a range of functional groups. rsc.org This approach is particularly relevant for constructing the conjugated diene core of molecules like this compound from smaller, readily available vinyl halide building blocks.

The following table summarizes representative examples of nickel-catalyzed reactions for the formation and functionalization of diene systems.

| Reactant 1 (Diene/Vinyl Halide) | Reactant 2 | Reactant 3 | Catalyst System | Product Type | Ref. |

| 1,3-Butadiene (B125203) | Aryl Bromide | Aldehyde | NiBr2(DME) / 6,6′-dimethyl-2,2′-bipyridine / Mn | 1,4-Disubstituted homoallylic alcohol | organic-chemistry.org |

| Terminal Bromoalkene | Internal Vinyl Bromide | - | (Bipyridine)Nickel | 1,3-Diene | researchgate.net |

Olefin Metathesis as a Tool for Tailoring this compound Structures

Olefin metathesis has emerged as a highly versatile and powerful strategy for carbon-carbon double bond formation, offering unique pathways to complex molecules like long-chain dienes with precise structural control. mdpi.commdpi.com

Enyne metathesis, a reaction between an alkene and an alkyne catalyzed by metal carbenes (typically ruthenium-based), is a direct method for constructing 1,3-dienes. mdpi.comorganic-chemistry.org The intermolecular variant, known as cross-enyne metathesis (CEYM), is particularly useful for building extended hydrocarbon chains. organic-chemistry.org For instance, the reaction of a long-chain terminal alkyne with ethylene (B1197577) (ethenolysis) provides a straightforward route to a 1,3-diene with two terminal methylene (B1212753) groups. beilstein-journals.orgresearchgate.net This method is atom-economical and can be highly selective. beilstein-journals.orgmdpi.com

The mechanism is generally believed to proceed via a metal carbene that first reacts with the alkene (the "ene-first" pathway) to form a metallacyclobutane, which then engages the alkyne. organic-chemistry.org The choice of catalyst, such as first or second-generation Grubbs or Hoveyda-Grubbs catalysts, is crucial for the reaction's efficiency and selectivity. mdpi.combeilstein-journals.org By selecting appropriate long-chain alkyne and alkene partners, this methodology can be adapted for the synthesis of this compound. For example, a long-chain alkyne could be coupled with a long-chain terminal alkene to assemble the C38 backbone.

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization of α,ω-dienes, driven by the removal of a small volatile alkene, typically ethylene. rsc.orgwikipedia.org This technique is exceptionally powerful for creating precisely defined polymer and oligomer architectures. advancedsciencenews.comresearchgate.net While primarily used for polymerization, ADMET principles can be applied to the synthesis of discrete long-chain molecules.

By carefully controlling reaction conditions and monomer design, ADMET allows for the synthesis of materials with specific molecular weights and microstructures, including linear polyethylene (B3416737) models and polymers with various functional groups. wikipedia.orgadvancedsciencenews.com The high functional group tolerance of modern ruthenium catalysts makes ADMET a versatile tool. wikipedia.org For the synthesis of a molecule like this compound, a controlled oligomerization of a shorter α,ω-diene could be envisioned, followed by isolation of the desired chain length, although this is a non-traditional application of ADMET. More relevantly, ADMET is a key method for producing long-chain polyenes, which are structural relatives of this compound. rsc.orgwikipedia.org

The following table illustrates the application of ADMET for synthesizing polymers from α,ω-dienes.

| Monomer | Catalyst | Polymer Product | Molar Mass (Mw) | Ref. |

| 1,5-Hexadiene | Tungsten-based | 1,4-Polybutadiene | 28,000 | wikipedia.org |

| 1,9-Decadiene | Tungsten-based | Poly(octenylene) | 108,000 | wikipedia.org |

| Bis(undec-10-enoate) with isosorbide | Ruthenium-based | Bio-based Polyester (B1180765) | >30,000 | mdpi.com |

The stereochemistry of the double bonds in a 1,3-diene is critical to its properties and reactivity. Stereoselective olefin metathesis reactions provide access to specific isomers. Z-selective cross-metathesis reactions between terminal alkenes and 3E-1,3-dienes have been developed using specialized ruthenium catalysts that contain a cyclometalated N-heterocyclic carbene (NHC) ligand. acs.org This approach allows for the synthesis of E,Z-conjugated dienes with high selectivity and tolerance for a wide array of functional groups. mdpi.comacs.org

Homodimerization of 3E-1,3-dienes is another strategy enabled by these selective catalysts. acs.org These methods offer a powerful way to construct complex diene-containing molecules, including insect pheromones, and could be applied to generate specific stereoisomers of this compound or its precursors. acs.org The ability to control the geometry of the newly formed double bond is a key advantage of this methodology. mdpi.comnih.gov

Other Advanced Synthetic Routes to this compound Derivatives

The reaction of allenes and alkynes provides another pathway to conjugated diene systems. Titanium-mediated cross-coupling of allenic alcohols with alkynes has been shown to produce either 1,4-dienes or cross-conjugated trienes with high regio- and stereoselectivity, depending on the substitution pattern of the allene. nih.gov This method relies on the formation of a bicyclic titanacyclopentene intermediate. nih.gov

Furthermore, palladium-catalyzed coupling reactions of allenylstannanes with alkenyl iodides can produce alkenylallenes, which are related structures. organic-chemistry.org While not a direct synthesis of 1,3-dienes, these methods highlight the versatility of allenes and alkynes as precursors for constructing unsaturated hydrocarbon frameworks that could be further elaborated into long-chain conjugated dienes. nih.govorgoreview.com

Directed C-H Functionalization Approaches for Selective Conjugated Diene Formation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, including conjugated dienes. mdpi.comsigmaaldrich.com This approach avoids the pre-functionalization of starting materials, thus reducing synthetic steps and waste. mdpi.com For the selective formation of long-chain conjugated dienes analogous to this compound, transition-metal-catalyzed C-H functionalization, guided by directing groups, is a particularly potent methodology. sioc-journal.cnnih.gov Catalysts based on palladium, rhodium, and iridium are at the forefront of these developments. acs.orgrsc.orgrsc.org

The core principle of this method involves a directing group within the substrate that coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond. sigmaaldrich.com This chelation-assisted process enables the selective cleavage and subsequent functionalization of an otherwise unreactive C-H bond. nih.gov In the context of conjugated diene synthesis, this typically involves the C-H olefination of an existing alkene, where a vinylic or allylic C-H bond is converted into a new carbon-carbon double bond, extending the conjugation. mdpi.comrsc.org

Palladium-Catalyzed Methodologies: Palladium catalysis is extensively used for C-H functionalization. nih.govacs.orgrsc.org In the synthesis of conjugated dienes, a common strategy involves the palladium-catalyzed oxidative C-H/C-H cross-coupling of a terminal olefin with another alkene. nih.gov For instance, the use of directing groups such as amides or thioethers can direct the palladium catalyst to activate a specific alkenyl C-H bond for olefination. acs.org The reaction of a long-chain terminal alkene, a precursor to the Octatriaconta backbone, with a suitable coupling partner in the presence of a Pd(II) catalyst and an oxidant can generate the desired 1,3-diene structure with high stereoselectivity. nih.govbohrium.com The choice of ligands, such as chiral pyridine-oxazoline, can also induce enantioselectivity in the formation of chiral dienes. acs.org

Rhodium- and Iridium-Catalyzed Systems: Rhodium and iridium catalysts offer complementary reactivity for C-H functionalization. rsc.orgrsc.org Cationic rhodium(I) complexes, for example, have been shown to catalyze the activation of allylic C-H bonds and their subsequent addition to conjugated dienes, a process that can form more complex polysubstituted diene structures. nih.gov DFT studies have provided insight into the mechanism, which involves C-H activation, alkene insertion, and reductive elimination. rsc.orgacs.org Iridium-catalyzed reactions, often ligand-free, provide an atom-economic pathway for the C-H allylation of acrylamides with conjugated dienes, yielding branched 1,4-diene skeletons which could be isomerized to conjugated systems. rsc.org These methods demonstrate high functional group tolerance, which is crucial when dealing with complex, long-chain substrates. rsc.orgjst.go.jpacs.org

The table below summarizes representative catalyst systems and their applications in forming conjugated dienes through directed C-H functionalization, which are applicable to the synthesis of long-chain analogs of this compound.

Table 1: Catalyst Systems for Directed C-H Functionalization in Conjugated Diene Synthesis

| Catalyst System | Directing Group | Substrate Type | Product Type | Key Features & Findings | Citations |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Chiral Ligand | N-sulfonyl Benzamide | N-sulfonyl Benzamides, 1,3-Dienes | Chiral Dihydroisoquinolones | Enables asymmetric synthesis with up to 96% enantioselectivity using air as the terminal oxidant. | acs.org |

| Pd(II) / Thioether | Thioether | Alkenyl Sulfides, Alkenes | Axially Chiral Styrenes | Achieves high atroposelectivity (up to 99% ee) and complete Z-selectivity in the synthesis of diene-based styrenes. | acs.org |

| [RhCl(coe)₂]₂ / AgOTf | Nitro, Carbonyl, Ether | Ene-2-dienes | Polysubstituted Pyrrolidines, Furans, Cyclopentanes | Diene-assisted allylic C-H activation and insertion into the diene's alkene moiety. The final reductive elimination is irreversible and rate-determining. | rsc.orgnih.gov |

| [IrCl(cod)₂]₂ | NH-Ts Amide | Acrylamides, Conjugated Dienes | Branched 1,4-Dienes | Ligand- and additive-free protocol that is highly atom-economic and tolerates a wide range of functional groups. | rsc.org |

Multi-Component Reactions for the Generation of this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netresearchgate.net This inherent convergence and atom economy make MCRs ideal for the rapid generation of molecular complexity, including the synthesis of long-chain diene derivatives. acs.orgresearchgate.net While specific MCRs for this compound are not explicitly documented, several MCR methodologies can be adapted for its synthesis or the creation of its functionalized analogs.

Diels-Alder Type MCRs: One of the most classic reactions involving dienes is the Diels-Alder reaction. This [4+2] cycloaddition can be integrated into an MCR sequence. For instance, a three-component reaction can be designed where a dienophile is generated in situ and immediately trapped by a diene. beilstein-journals.org A relevant approach for a long-chain diene would involve the reaction of a CH-acid, formaldehyde, and a suitable diene precursor. The in situ formation of a reactive methylidene intermediate from the CH-acid and formaldehyde, followed by its reaction with a diene, can lead to complex cyclic structures containing the diene moiety. beilstein-journals.org

Transition Metal-Catalyzed MCRs: Nickel and palladium-catalyzed MCRs are particularly powerful for constructing carbon-carbon bonds. researchgate.netsnnu.edu.cn Nickel-catalyzed three-component reactions involving the coupling of two molecules of a 1,3-diene with an aldehyde or ketone can produce long-chain tertiary alcohols. researchgate.net By selecting a long-chain aldehyde and a simple diene like butadiene, or vice-versa, one could construct a backbone analogous to that of this compound. Similarly, rhodium-catalyzed three-component coupling of an arene, a diene, and a dioxazolone can afford chiral allylic amines via C-H activation, demonstrating the potential to introduce nitrogen functionality into a long-chain diene structure with high regio- and enantioselectivity. snnu.edu.cn

The table below outlines examples of multi-component reactions that could be applied to generate derivatives of long-chain dienes like this compound.

Table 2: Multi-Component Reactions for the Synthesis of Diene Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features & Findings | Citations |

|---|---|---|---|---|---|

| Knoevenagel-Diels-Alder | CH-acid, Formaldehyde, Conjugated Diene | Proline / Diffusion Mixing | Substituted Cyclohexenes | Generates reactive dienophiles in situ at room temperature, which then undergo [4+2] cycloaddition. | beilstein-journals.org |

| Nickel-Catalyzed Carbonyl-Diene Coupling | Ketone, 1,3-Butadiene | Ni(acac)₂ / P(O-o-Me-C₆H₄)₃, Et₃Al | Long-chain Tertiary Alcohols | Two molecules of the diene couple with the carbonyl compound to form long-chain alcohols. | researchgate.net |

| Rhodium-Catalyzed Carboamination | Arene, Diene, Dioxazolone | (R)-Rh catalyst / AgBF₄ | Chiral Allylic Amines | Three-component coupling via C-H activation provides allylic amines with high 1,2-selectivity and enantioselectivity. | snnu.edu.cn |

| Palladium-Catalyzed Three-Component Coupling | Aryl Iodide, Allene, Diazo Compound | Palladium Catalyst | 1,3-Dienes | Produces substituted 1,3-dienes as single stereoisomers. | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of Octatriaconta 1,3 Diene Frameworks

Pericyclic Transformations of Extended Conjugated Diene Systems

Pericyclic reactions are a class of concerted chemical reactions involving a cyclic transition state, where bond reorganization occurs in a single, step-wise mechanism. libretexts.org For conjugated dienes like Octatriaconta-1,3-diene, the most prominent of these are cycloaddition reactions.

Diels-Alder Cycloaddition Reactions with Diverse Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a substituted alkene, known as a dienophile. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone of organic synthesis due to its reliability and high degree of regio- and stereochemical control. wikipedia.org The fundamental prerequisite for the diene component is its ability to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. libretexts.orgwikipedia.orglibretexts.org For a flexible acyclic diene such as this compound, rotation around the C2-C3 bond to achieve this reactive conformation is readily accessible.

The reactivity in Diels-Alder reactions is significantly enhanced by specific electronic configurations of the reactants. libretexts.org Typically, the reaction is facilitated when the dienophile possesses electron-withdrawing groups (EWGs) and the diene has electron-donating groups (EDGs). libretexts.orgchadsprep.com The long alkyl chain of this compound acts as a weak electron-donating group, supporting its reaction with electron-poor dienophiles. The reaction proceeds via a concerted mechanism, forming two new carbon-carbon sigma bonds simultaneously. libretexts.orgwikipedia.org

The interaction of this compound with various dienophiles is expected to yield substituted cyclohexene (B86901) derivatives, where the long C34H69 alkyl chain remains as a substituent on the newly formed ring. The steric bulk of this chain may influence reaction rates but is not expected to prevent the reaction with suitably reactive dienophiles.

| Dienophile | Electron-Withdrawing Group (EWG) | Typical Reaction Conditions | Expected Product | Plausible Yield |

|---|---|---|---|---|

| Maleic Anhydride (B1165640) | Two acyl groups | Toluene, 80-110 °C | Cyclohexene-dicarboxylic anhydride derivative | High |

| Tetracyanoethylene (TCNE) | Four cyano groups | Dichloromethane, 0-25 °C | Tetracyanocyclohexene derivative | Very High |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Two methoxycarbonyl groups | Xylene, 140 °C | Cyclohexa-1,4-diene derivative | Moderate |

| Acrolein | Aldehyde group | Benzene, 100 °C, sealed tube | Formylcyclohexene derivative | Moderate |

Intramolecular Cycloadditions in Long-Chain Systems

The intramolecular Diels-Alder (IMDA) reaction occurs when the diene and dienophile moieties are present within the same molecule, connected by a tether. cdnsciencepub.commsu.edu This reaction is a highly efficient method for constructing complex polycyclic systems, as two rings are formed in a single step. msu.edu The feasibility and stereochemical outcome of an IMDA reaction are critically dependent on the length and nature of the chain linking the two reactive partners. cdnsciencepub.comsandiego.edu A tether of three to four atoms is often considered ideal for facilitating the necessary geometry for cycloaddition. cdnsciencepub.comsandiego.edu

For a framework based on this compound, an intramolecular reaction would necessitate the presence of a dienophile at a suitable position along the thirty-eight-carbon chain. Given the significant length and flexibility of the alkyl chain, achieving a conformation that brings the dienophile and diene into proximity for reaction is possible. However, the large number of degrees of freedom in such a long tether can present challenges. cdnsciencepub.com The entropic cost of constraining the long chain into a reactive conformation can be high, potentially requiring more forcing reaction conditions (e.g., higher temperatures) compared to systems with shorter tethers. cdnsciencepub.com Despite these challenges, the reaction remains a viable, albeit complex, pathway to macrocyclic or fused-ring systems incorporating the long alkyl chain. nih.gov

| Precursor Structure | Tether Length (atoms) | Plausible Reaction Conditions | Resulting Ring System | Key Considerations |

|---|---|---|---|---|

| Octatriacontenyl acrylate | Long, flexible | High-dilution, 180-220 °C | Macrocyclic lactone with fused cyclohexene | High dilution needed to favor intramolecular over intermolecular reaction |

| Dienyl-terminated octatriacontenyl maleimide | Long, flexible | o-Dichlorobenzene, 160 °C | Fused bicyclic system within a macrocycle | Potential for multiple stereoisomers due to chain flexibility cdnsciencepub.com |

Polymerization Behavior of this compound Analogs

The conjugated diene functionality of this compound allows it to act as a monomer in various polymerization reactions. The resulting polymers would feature a unique microstructure, with long C34 alkyl side chains pending from a polyethylene-like backbone. These side chains would profoundly influence the material properties of the final polymer.

Living Anionic Polymerization Studies and Geometric Requirements for Propagation

Living anionic polymerization, often initiated by organolithium compounds like sec-butyllithium, is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org For 1,3-dienes, the stereochemistry of the polymerization (e.g., 1,4-cis, 1,4-trans, or 1,2-addition) is highly dependent on the reaction conditions, particularly the solvent. rsc.org

Crucially, mechanistic studies have demonstrated that the propagation step in the anionic polymerization of 1,3-dienes requires the monomer to adopt a cisoid (or s-cis) conformation to coordinate with the active chain end. rsc.org While rotationally constrained transoid dienes fail to polymerize, flexible dienes like this compound can readily access the required reactive conformation. rsc.org In nonpolar solvents such as cyclohexane, a coordination-type mechanism typically prevails, leading to a high proportion of 1,4-addition. rsc.org Conversely, in polar solvents like tetrahydrofuran (B95107) (THF), the solvent coordinates to the lithium counter-ion, leading to a more ionic active species and favoring 1,2-addition. acs.orgrsc.org

| Solvent System | Initiator | Proposed Mechanism | Dominant Polymer Microstructure | Polydispersity Index (PDI) |

|---|---|---|---|---|

| Cyclohexane (nonpolar) | sec-BuLi | Coordinative rsc.org | High 1,4-addition | Low (<1.1) |

| Tetrahydrofuran (THF, polar) | sec-BuLi | Ionic acs.orgrsc.org | High 1,2-addition | Low (<1.1) |

| Benzene with TMEDA (additive) | n-BuLi | Modified ionic acs.org | Mixed 1,2- and 1,4-addition | Low (<1.15) acs.org |

Coordination Polymerization via Metal Complex Catalysts and Stereocontrol

Coordination polymerization, particularly using Ziegler-Natta catalysts or rare-earth metal complexes, offers exceptional control over polymer stereochemistry. mdpi-res.comorgoreview.com Catalytic systems based on metals like titanium, cobalt, nickel, and especially neodymium have been developed for the polymerization of conjugated dienes to produce polymers with high stereoregularity (e.g., >98% cis-1,4 or trans-1,4). mdpi-res.commdpi.com This level of control is crucial as the polymer's properties are heavily dependent on its microstructure. mdpi-res.com

For an analog like this compound, employing a neodymium-based catalyst system, such as NdV₃/Al(i-Bu)₂H, could facilitate a highly stereoselective polymerization. mdpi.com The choice of catalyst, co-catalyst, and reaction conditions allows for the precise tailoring of the resulting polymer. rsc.org For instance, certain neodymium catalysts can produce high cis-1,4-polyisoprene, which mimics natural rubber. mdpi.comlibretexts.org Applying such a system to a long-chain diene would be expected to yield a high cis-1,4 polymer, a material with potentially interesting elastomeric properties due to the ordered backbone and the bulky, flexible side chains. The use of metal-organic frameworks (MOFs) as pre-catalysts has also emerged as a method for achieving stereoselective polymerization of dienes. rsc.org

| Catalyst System | Metal Center | Typical Stereoselectivity | Resulting Polymer | Reference Principle |

|---|---|---|---|---|

| Nd(versatate)₃ / Al(i-Bu)₂H / Me₂SiCl₂ | Neodymium (Nd) | High cis-1,4 (>95%) | cis-1,4-poly(diene) analog | mdpi.com |

| TiCl₄ / Al(i-Bu)₃ (Ziegler-Natta) | Titanium (Ti) | High cis-1,4 | cis-1,4-poly(diene) analog | orgoreview.com |

| Cp*Nd(BH₄)₂(thf)₂ / Bu₂Mg | Neodymium (Nd) | Tunable cis/trans ratio | Stereoblock poly(diene) analog | mdpi-res.com |

| Ru-dithiolate carbene | Ruthenium (Ru) | High cis-retention (in ADMET) | cis-polyalkenamer | nih.gov |

Radical Polymerization Mechanisms and Microstructure Control in Long-Chain Dienes

Conventional free-radical polymerization of dienes is often difficult to control, leading to polymers with broad molecular weight distributions and complex microstructures due to side reactions. google.com However, the development of reversible deactivation radical polymerization (RDRP) techniques, such as nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP), has provided pathways to synthesize well-defined polymers from diene monomers. google.comresearchgate.netmcgill.ca

These controlled radical processes operate by establishing a dynamic equilibrium between a low concentration of active, propagating radical chains and a high concentration of dormant species. google.com This approach minimizes irreversible termination reactions, allowing for linear growth of molecular weight with monomer conversion and producing polymers with low polydispersity. acs.org For instance, NMP using alkoxyamine initiators based on a 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy skeleton has been shown to effectively control the polymerization of dienes like isoprene, yielding polymers with polydispersities as low as 1.06–1.15. acs.org Applying such RDRP methods to an this compound analog would enable the synthesis of novel, well-defined block copolymers and other advanced architectures incorporating the unique long-chain monomer. researchgate.netacs.org

| Polymerization Method | Initiator/Mediator | Control over MW/PDI | Microstructure Control | Resulting Polymer Characteristics |

|---|---|---|---|---|

| Conventional Free Radical | AIBN or BPO | Poor | Poor (mixed 1,4- and 1,2-addition, cross-linking) | Broad PDI, potential for gelation |

| Nitroxide-Mediated (NMP) | Alkoxyamine initiator acs.org | Excellent | Moderate (predominantly 1,4-trans) | Narrow PDI (<1.2), well-defined architecture acs.org |

| ATRP | Alkyl halide / Cu-ligand complex google.com | Good | Moderate | Controlled MW, access to block copolymers google.com |

Influence of Monomer Structure on Polydiene Microstructure and Stereoregularity

The structure of the monomer unit plays a pivotal role in determining the microstructure and stereoregularity of the resulting polydiene. This is particularly true for long-chain dienes like this compound. The presence of substituents on the monomer can significantly influence the regio- and stereoselectivity of the polymerization process. mdpi.comresearchgate.net The choice of catalyst system, including the nature of the ligand on the metal atom, is also a critical factor that works in concert with the monomer structure to dictate the final polymer architecture. mdpi.comresearchgate.net

Different catalyst and monomer combinations can lead to a variety of highly stereoregular polydienes, including those with cis-1,4, trans-1,4, 1,2, and 3,4-enchainments, as well as isotactic and syndiotactic configurations. mdpi.comresearchgate.net For instance, neodymium-based catalysts are known to produce isotactic cis-1,4 polymers from various substituted butadienes, while certain nickel and cobalt catalysts can yield highly syndiotactic cis-1,4 polymers from the same monomers. researchgate.net

In the context of long-chain dienes, coordinative chain transfer polymerization (CCTP) has emerged as a powerful technique. CCTP allows for the synthesis of well-controlled polymers and copolymers, including those derived from renewable monomers. researchgate.net This method offers the potential to create novel block copolymers with both soft and hard segments by adjusting the monomer feed ratio, a concept that could be applicable to the polymerization of this compound to create materials with unique mechanical properties. tandfonline.com

The microstructure of the polydiene, in turn, dictates its physical and mechanical properties. For example, polybutadienes with a high cis-1,4-content are known for their soft rubber properties, while those with a high trans-1,4 selectivity have applications in other specialized areas. researchgate.net The ability to control the microstructure of poly(this compound) would therefore be crucial for tailoring its properties for specific applications.

Hydrofunctionalization and Difunctionalization Reactions of this compound

Asymmetric Hydrofunctionalizations of Long-Chain 1,3-Dienes

The asymmetric hydrofunctionalization of 1,3-dienes is a powerful method for the synthesis of chiral allylic compounds. However, achieving high selectivity with aliphatic dienes, such as this compound, presents a significant challenge. chinesechemsoc.org This is due to the low steric hindrance of the alkyl chain, which can lead to the formation of multiple regioisomers. chinesechemsoc.org

Despite these challenges, progress has been made in the nickel-catalyzed asymmetric hydroarylation of aliphatic 1,3-dienes with indoles. chinesechemsoc.org These reactions, which proceed under mild, redox-neutral conditions, have shown good functional group tolerance. chinesechemsoc.org For example, the hydroarylation of (E)-trideca-1,3-diene with indole (B1671886) resulted in the desired 3,4-hydroarylation product in good yield and high enantiomeric and regioselectivity. chinesechemsoc.org

| Diene | Nucleophile | Product | Yield (%) | Enantiomeric Ratio (er) | Regioselectivity (3,4- vs 1,4-) |

|---|---|---|---|---|---|

| (E)-trideca-1,3-diene | Indole | 3,4-hydroarylation product | 60 | 94:6 | >20:1 |

Data from a study on nickel-catalyzed asymmetric hydroarylation of aliphatic and aromatic dienes with indoles. chinesechemsoc.org

Other hydrofunctionalization reactions, such as hydroalkoxylation, have also been explored for 1,3-dienes. chemrxiv.orgnih.gov Nickel-catalyzed systems have been developed that allow for the addition of alcohols to conjugated dienes with high regio- and enantioselectivity, providing access to enantioenriched allylic ethers. chemrxiv.orgnih.gov These methods have been shown to be effective for a range of substituted 1,3-dienes, including those with alkyl substituents. chemrxiv.orgnih.gov

Silylative and Other Difunctionalizations of Conjugated Diene Systems

Difunctionalization reactions of conjugated dienes, where two functional groups are introduced simultaneously, are highly valuable in synthetic chemistry. snnu.edu.cn Nickel-catalyzed three-component, cross-electrophile coupling reactions have been developed for the silylative difunctionalization of 1,3-dienes with chlorosilanes and aryl bromides. snnu.edu.cnnih.gov These reactions proceed under mild conditions to give 1,2-linear-silylated products, a regioselectivity that differs from conventional methods. snnu.edu.cnnih.gov

Iron-catalyzed dehydrogenative 1,2-difunctionalization of conjugated alkenes with silanes and various nucleophiles offers another route to difunctionalized products. beilstein-journals.org This approach provides access to 1-amino-2-silylalkanes, which are challenging to synthesize using traditional methods. beilstein-journals.org

Furthermore, ligand-controlled, regiodivergent carbosilylation of 1,3-dienes with aldehydes and silylboranes has been achieved using nickel catalysts with distinct phosphine (B1218219) ligands. researchgate.net By choosing the appropriate ligand, either 4,3-addition or 4,1-addition products can be obtained with high selectivity. researchgate.net

| Reaction Type | Catalyst | Reagents | Product Type |

|---|---|---|---|

| Silyl-Arylation | Nickel | Chlorosilanes, Aryl Bromides | 1,2-linear-silylated |

| Dehydrogenative Amino-silylation | Iron | Silanes, Amines | 1-Amino-2-silylalkanes |

Advanced Spectroscopic and Analytical Characterization of Octatriaconta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of Octatriaconta-1,3-diene are characterized by signals corresponding to the conjugated diene system and the long saturated alkyl chain.

¹H NMR Spectroscopy: The olefinic protons of the 1,3-diene system are the most diagnostic, typically appearing in the downfield region of the spectrum (δ 5.0-6.5 ppm) due to the deshielding effect of the π-electrons. libretexts.org The exact chemical shifts and coupling constants are highly dependent on the stereochemistry (E/Z configuration) of the two double bonds. Internal protons in a conjugated system are generally shifted further downfield than terminal ones. organicchemistrydata.org The allylic protons (on C-5) also show a characteristic downfield shift (typically δ ~2.0-2.2 ppm) compared to regular alkyl protons. The numerous methylene (B1212753) (-CH₂) groups of the long alkyl chain produce a large, complex signal in the upfield region (δ ~1.2-1.4 ppm), while the terminal methyl (-CH₃) group appears as a distinct triplet at approximately δ 0.8-0.9 ppm. libretexts.org

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the sp²-hybridized carbons of the conjugated diene system are found in the downfield region, typically between δ 100 and 150 ppm. libretexts.orgoregonstate.edu The chemical shifts can help distinguish between the different carbons of the diene. The long saturated alkyl chain gives rise to a series of signals in the upfield region (δ ~14-35 ppm). The terminal methyl carbon appears at the highest field (lowest ppm value), around δ 14 ppm, while the methylene carbons show predictable shifts based on their distance from the diene and the chain terminus. rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are typical, estimated values. Actual shifts can vary based on solvent and stereoisomerism.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | 5.5 - 6.5 (multiplet) | 115 - 140 |

| C-2 | 6.0 - 7.0 (multiplet) | 120 - 145 |

| C-3 | 6.0 - 7.0 (multiplet) | 120 - 145 |

| C-4 | 5.5 - 6.5 (multiplet) | 115 - 140 |

| C-5 (-CH₂-) | ~2.1 | ~33 |

| C-6 to C-37 (-CH₂-) | ~1.25 (broad) | ~22-32 |

| C-38 (-CH₃) | ~0.88 (triplet) | ~14 |

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and determining the complex structure and stereochemistry of molecules like this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to. It is essential for assigning the specific ¹³C signals to their corresponding protons, for instance, linking each olefinic proton signal to its specific sp² carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for confirming the connectivity of quaternary carbons and piecing together molecular fragments.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy, typically to four or more decimal places. bioanalysis-zone.comspectroscopyonline.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₃₈H₇₄), the nominal molecular mass is 530. However, its calculated exact (monoisotopic) mass is 530.57905 Da. HRMS can measure this value with an error of less than 5 parts per million (ppm), confirming the elemental composition of C₃₈H₇₄ and distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). thermofisher.comyoutube.com

Interactive Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₈H₇₄ |

| Nominal Mass | 530 |

| Calculated Exact Mass | 530.57905 Da |

| Ion (e.g., [M+H]⁺) | 531.58688 Da |

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. The resulting pattern, or mass spectrum, serves as a molecular fingerprint. For long-chain hydrocarbons, fragmentation often occurs along the alkyl chain, producing clusters of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. scribd.comlibretexts.org

The presence of the conjugated diene system significantly influences this fragmentation. 182.160.97 The molecular ion peak (M⁺) for conjugated dienes is typically more intense than for non-conjugated dienes or alkanes due to the resonance stabilization of the radical cation. amrutpharm.co.in Cleavage is favored at the allylic position (the C-4—C-5 bond) because it generates a stable, resonance-delocalized allylic carbocation. The specific fragments observed can thus help to pinpoint the location of the diene system within the long chain. While retro-Diels-Alder fragmentation is a hallmark of cyclic conjugated dienes, analogous cleavage patterns can sometimes be observed in acyclic systems under certain conditions.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for a compound. iitm.ac.in

For this compound, the key vibrational modes are associated with the C=C and C-H bonds of the diene and the C-H bonds of the long alkyl chain.

C=C Stretching (νC=C): Isolated double bonds typically show a C=C stretch around 1640-1680 cm⁻¹. However, in conjugated systems like a 1,3-diene, this vibration is coupled, resulting in two distinct bands: an asymmetric and a symmetric stretch. The symmetric stretch is typically strong in the Raman spectrum and appears at a lower frequency (around 1600-1650 cm⁻¹) than the corresponding vibration in a non-conjugated alkene. acs.org The IR intensity of these bands can vary depending on the symmetry and stereochemistry of the diene.

=C-H Stretching (ν=C-H): The stretching of hydrogens attached to the sp² carbons of the double bonds occurs at frequencies above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). This allows them to be clearly distinguished from the C-H stretches of the sp³ carbons of the alkyl chain, which appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). uc.edumasterorganicchemistry.com

=C-H Bending (δ=C-H): Out-of-plane bending vibrations for hydrogens on the double bonds occur in the 700-1000 cm⁻¹ region. The exact frequencies are highly diagnostic of the substitution pattern and stereochemistry of the double bonds (e.g., cis vs. trans). uc.edu

-CH₂- and -CH₃- Vibrations: The long alkyl chain will produce strong, characteristic signals for C-H stretching (2850-2960 cm⁻¹) and bending (e.g., scissoring around 1465 cm⁻¹) vibrations.

Raman spectroscopy is particularly useful for analyzing the C=C bonds, as symmetric double bond stretches often produce strong, sharp Raman signals, whereas they may be weak in the IR spectrum. acs.org

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| =C-H Stretch | 3010 - 3100 | Medium | Medium |

| -C-H Stretch (sp³) | 2850 - 2960 | Strong | Strong |

| C=C Stretch (conjugated) | 1600 - 1650 | Variable | Strong |

| -CH₂- Scissor | ~1465 | Medium | Medium |

| =C-H Bend (Out-of-plane) | 700 - 1000 | Strong | Weak |

Fourier Transform Infrared (FTIR) Spectroscopy for Identifying Diagnostic Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. edinst.com For this compound, the FTIR spectrum would be dominated by features arising from its two primary structural components: the conjugated diene and the long saturated alkyl chain.

The conjugated diene system gives rise to several characteristic absorption bands:

=C-H Stretching: The stretching vibrations of the C-H bonds on the double-bonded carbons typically appear at wavenumbers higher than those of saturated C-H bonds, generally in the range of 3100-3000 cm⁻¹. hillsdale.edu

C=C Stretching: Conjugation affects the energy of the C=C stretching vibrations. In a conjugated diene, two distinct bands are expected. The symmetric stretch usually appears as a strong band around 1650-1620 cm⁻¹, while the asymmetric stretch is found at a slightly lower frequency, often around 1600-1580 cm⁻¹. The intensity of these bands is enhanced due to conjugation.

=C-H Out-of-Plane Bending (Wagging): These are strong, diagnostic bands in the "fingerprint region" of the spectrum (below 1000 cm⁻¹). Their exact position is highly indicative of the substitution pattern of the double bonds. For a 1,3-diene, characteristic absorptions would appear in the 1000-900 cm⁻¹ range. hillsdale.edu For instance, a trans double bond shows a strong band around 970-960 cm⁻¹, while a vinyl group (-CH=CH₂) would produce strong bands near 990 cm⁻¹ and 910 cm⁻¹. redalyc.org

The long octatriacontane (B166382) chain produces simple, yet strong, absorptions characteristic of saturated hydrocarbons:

C-H Stretching: Intense bands just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of C-H bonds in methyl (CH₃) and methylene (CH₂) groups. scielo.br

C-H Bending: Vibrations for CH₂ scissoring and CH₃ asymmetric bending occur around 1470-1450 cm⁻¹, while CH₂ rocking can sometimes be observed as a weaker, broad band near 720 cm⁻¹.

The predicted diagnostic FTIR peaks for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| =C-H Stretch | Conjugated Diene | 3100-3000 | Medium |

| C-H Asymmetric & Symmetric Stretch | Alkyl Chain (CH₂, CH₃) | 2960-2850 | Strong, Sharp |

| C=C Symmetric Stretch (Conjugated) | Conjugated Diene | 1650-1620 | Strong |

| C=C Asymmetric Stretch (Conjugated) | Conjugated Diene | 1600-1580 | Medium to Variable |

| CH₂ Scissoring / CH₃ Asymmetric Bend | Alkyl Chain | 1470-1450 | Medium |

| =C-H Out-of-Plane Bending | Conjugated Diene | 1000-900 | Strong |

Raman Spectroscopy for Investigating Conjugation and Molecular Structure

Raman spectroscopy serves as an excellent complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source, providing a unique spectral fingerprint of a molecule. horiba.com While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds, making it ideal for studying the C=C bonds in the conjugated system of this compound. horiba.com

Key features expected in the Raman spectrum of this compound include:

C=C Stretching: The most prominent feature for a conjugated diene in a Raman spectrum is an intense band corresponding to the in-phase stretching of the carbon-carbon double bonds. This band typically appears in the 1600-1650 cm⁻¹ region. Its high intensity is a direct consequence of the high polarizability of the conjugated π-electron system, making it a powerful diagnostic tool for confirming conjugation.

Aliphatic C-C and C-H Vibrations: The long alkyl chain will contribute to the spectrum with C-C stretching modes (typically 1050-1150 cm⁻¹) and C-H bending and stretching modes, though these are generally less intense than the C=C stretch. horiba.com

The ability of Raman spectroscopy to analyze samples in aqueous solutions without strong interference from water and its high spatial resolution with a Raman microscope are significant advantages. horiba.com The technique is highly specific and can provide information on physical characteristics such as crystalline phase and orientation. horiba.com

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| C=C Symmetric Stretch | Conjugated Diene | 1650-1600 | Very Strong |

| =C-H Bending | Conjugated Diene | 1300-1200 | Medium |

| C-H Bending | Alkyl Chain | 1450-1430 | Medium |

| C-C Stretch | Alkyl Chain | 1150-1050 | Medium to Weak |

Other Advanced Spectroscopic Techniques for Detailed Chemical Analysis

While FTIR and Raman spectroscopy identify key functional groups, a complete structural elucidation of this compound necessitates other advanced analytical methods. hillsdale.edu Hyphenated techniques, which link a separation method with a spectroscopic one, are particularly powerful for analyzing complex molecules and natural products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a cornerstone of chemical analysis, NMR (both ¹H and ¹³C) would provide the definitive connectivity map of the molecule.

¹H NMR would precisely locate the protons, distinguishing the olefinic protons of the diene (typically δ 5.0-6.5 ppm) from the allylic protons and the vast number of methylene and methyl protons in the long alkyl chain (typically δ 0.8-2.2 ppm). Coupling constants between the olefinic protons would establish the stereochemistry (cis/trans) of the double bonds.

¹³C NMR would identify all unique carbon atoms in the molecule, with the sp²-hybridized carbons of the diene appearing in the δ 110-145 ppm region and the sp³-hybridized carbons of the chain appearing in the upfield region (δ 10-40 ppm).

Mass Spectrometry (MS): This technique is essential for determining the molecular weight and elemental composition. For this compound (C₃₈H₇₄), high-resolution mass spectrometry would confirm the molecular weight to be approximately 530.99 g/mol . The fragmentation pattern observed in the mass spectrum would provide further structural clues, likely showing characteristic losses of alkyl fragments from the long chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated diene system constitutes a chromophore that absorbs ultraviolet light. spectroscopyonline.com Simple, non-conjugated alkenes absorb at wavelengths below 200 nm, but the conjugated system in this compound would shift this absorption to a longer, more readily observable wavelength (λmax), typically in the 220-250 nm range, confirming the presence of the conjugated π-electron system.

Theoretical and Computational Studies of Octatriaconta 1,3 Diene

Quantum Chemical Calculations for Understanding Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like octatriaconta-1,3-diene. These methods provide insights into the electronic structure and predict reactivity, guiding experimental work.

Density Functional Theory (DFT) for Elucidating Reaction Mechanisms and Transition State Structures

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving conjugated dienes. nih.govmdpi.compku.edu.cnnih.gov By calculating the potential energy surface, DFT can identify transition state structures and determine activation energies, thus clarifying reaction pathways. For a molecule like this compound, DFT could be employed to study various reactions, including electrophilic additions and cycloadditions, which are characteristic of conjugated systems. mdpi.compku.edu.cn

For instance, in the context of polymerization, DFT calculations can model the insertion of a monomer unit into a growing polymer chain, catalyzed by a transition metal complex. researchgate.netresearchgate.net These calculations can help in understanding the stereoselectivity of the polymerization, such as the formation of cis- or trans-1,4-polybutadiene. nih.gov The long alkyl chain in this compound would primarily exert steric and electronic effects on the conjugated diene moiety, which can be systematically studied using DFT.

Table 1: Illustrative DFT-Calculated Parameters for a Model Reaction of a Conjugated Diene

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔE‡) | 15-25 | The energy barrier that must be overcome for a reaction to occur. |

| Reaction Energy (ΔEr) | -10 to -30 | The net energy change of the reaction, indicating if it is exothermic or endothermic. |

| Transition State Geometry | Dihedral Angle: 30-50° | The specific arrangement of atoms at the highest point of the energy profile. |

Note: The values in this table are representative and based on general findings for conjugated dienes. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for Accurate Prediction of Electronic Properties and Molecular Orbitals

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for predicting electronic properties. nih.govaip.orgresearchgate.netaps.org For this compound, these methods can be used to calculate properties such as ionization potential, electron affinity, and the energies of molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's electronic transitions and chemical reactivity. mdpi.com

The conjugated π-system of the diene moiety is the primary determinant of its electronic properties. pressbooks.pubwikipedia.orglibretexts.org Ab initio calculations can precisely describe the delocalization of π-electrons across the conjugated bonds, which is responsible for the characteristic stability and reactivity of such systems. libretexts.orglibretexts.org High-level ab initio methods, such as coupled-cluster theory, can provide benchmark data for calibrating more computationally efficient methods like DFT. aip.org

Molecular Dynamics Simulations for Conformational Landscapes of Long-Chain Molecules

Due to the presence of a long C38 alkyl chain, this compound can adopt a vast number of conformations. Molecular dynamics (MD) simulations are an ideal tool to explore this conformational landscape. chalcogen.ronih.govyoutube.comosti.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in solution or in a polymer matrix).

Table 2: Representative Conformational Properties of a Long-Chain Alkane from MD Simulations

| Property | Typical Value | Description |

| End-to-End Distance | Varies significantly with conformation | The distance between the two ends of the alkyl chain. |

| Radius of Gyration | Increases with chain length | A measure of the molecule's overall size and compactness. |

| Torsional Angle Distribution | Shows preferences for specific dihedral angles | Indicates the most stable local conformations of the chain. |

Note: These properties are general for long-chain alkanes and would need to be specifically calculated for this compound.

Computational Modeling of Polymerization Processes Involving this compound Monomers

Computational modeling can be used to simulate the polymerization of this compound monomers. researchgate.netnih.govwhiterose.ac.ukipb.pt These models can predict the kinetics of the polymerization reaction, the molecular weight distribution of the resulting polymer, and the microstructure of the polymer chains.

Given the conjugated diene functionality, this compound could potentially undergo 1,4-polymerization, leading to a polymer with a repeating unit that contains a double bond in the backbone. The long alkyl side chains would then be regularly spaced along the polymer backbone. Computational models, often combining quantum chemical calculations for the reaction steps with kinetic Monte Carlo simulations for the chain growth, can provide a detailed picture of this process. whiterose.ac.ukipb.pt These models can help in designing catalysts and reaction conditions to achieve desired polymer properties. researchgate.netnih.gov

Predictive Modeling of Structure-Reactivity Relationships in Extended Conjugated Systems

Predictive modeling aims to establish quantitative structure-reactivity relationships (QSRR) for a series of related compounds. For extended conjugated systems, these models can correlate structural features with chemical reactivity. mdpi.com In the case of this compound and similar long-chain dienes, QSRR models could be developed to predict how variations in the chain length or the presence of other functional groups would affect the reactivity of the diene moiety.

These models often employ descriptors derived from quantum chemical calculations, such as atomic charges, bond orders, and molecular orbital energies. nrel.govrsdjournal.orgresearchgate.net By building a statistical model based on a training set of molecules with known reactivity, it becomes possible to predict the reactivity of new, unstudied compounds like this compound. This approach can accelerate the discovery of new monomers for specific applications in materials science.

Advanced Materials Science and Catalytic Applications Research of Octatriaconta 1,3 Diene Derivatives

Design and Synthesis of Novel Polymer Materials Utilizing Octatriaconta-1,3-diene Monomers

The polymerization of this compound offers a theoretical pathway to novel polymer structures. The presence of a conjugated diene system allows for various polymerization techniques, while the exceptionally long C34 alkyl side chain (when considering 1,2-addition) or backbone integration (with 1,4-addition) would impart unique properties to the resulting polymer.

Controlled Synthesis of Polydienes with Tunable Microstructures and Properties

The synthesis of polydienes from monomers like this compound could be achieved through controlled polymerization methods, which are crucial for tailoring the final material's properties. Catalytic polymerization strategies, particularly those using Ziegler-Natta or lanthanide-based catalysts, are effective for the stereospecific polymerization of dienes. mdpi.com These catalysts can influence the microstructure of the polymer chain, controlling the ratio of cis-1,4, trans-1,4, and 1,2-vinyl additions. This control is fundamental, as the microstructure dictates the polymer's physical characteristics, such as its glass transition temperature (Tg) and elasticity. mdpi.com

For a monomer with a substantial alkyl chain like this compound, 1,4-polymerization would incorporate the long aliphatic segment directly into the polymer backbone, potentially creating a semi-crystalline material with polyethylene-like properties. google.com In contrast, 1,2-addition would result in a polymer with very long, flexible pendant chains, drastically lowering the Tg and creating a material with unique viscoelastic properties.

The choice of catalyst and polymerization conditions would be paramount in directing the polymerization of this compound to achieve a desired microstructure and, consequently, specific material properties.

Table 1: Illustrative Influence of Catalytic Systems on Polydiene Microstructure This table presents generalized data for common dienes to illustrate the principle of microstructural control.

| Catalyst System | Diene Monomer | Predominant Microstructure | Potential Properties of Resulting Polymer |

|---|---|---|---|

| Neodymium-based | Butadiene | High cis-1,4 | High elasticity, low Tg |

| Alkyllithium (non-polar solvent) | Isoprene | High cis-1,4 | Synthetic natural rubber equivalent |

| Alkyllithium (polar solvent) | Butadiene | High 1,2-vinyl | Higher Tg, potential for thermoplastic behavior |

| Rhodium-based | Butadiene | High trans-1,4 | Crystalline, higher melting point |

Development of Specialty Elastomers and Thermoplastic Elastomers from Long-Chain Dienes

The unique structure of poly(this compound) would make it a candidate for specialty elastomers. An elastomer is characterized by its ability to be stretched and return to its original shape, a property derived from a flexible polymer backbone with cross-links. The long aliphatic nature of this compound would yield a highly flexible polymer chain, a key component for an elastomer. airbossrubbersolutions.com

Furthermore, this monomer is a prime candidate for creating thermoplastic elastomers (TPEs). TPEs behave like cross-linked rubbers at service temperatures but can be processed like thermoplastics at elevated temperatures. airbossrubbersolutions.com This behavior is typically achieved in block copolymers, which consist of hard, rigid blocks and soft, elastomeric blocks. researchgate.net A hypothetical block copolymer containing a soft segment made from poly(this compound) would benefit from the extreme flexibility and low Tg imparted by the long alkyl chains. The hard segments could be composed of a glassy polymer like polystyrene or a crystalline polymer. If the polydiene block were to be hydrogenated, the saturated long alkyl chains could themselves crystallize into polyethylene-like domains, serving as the physical cross-links. google.com

Table 2: Comparison of Potential Thermoplastic Elastomer (TPE) Architectures

| TPE Type | Hard Segment | Soft Segment | Bonding | Potential Role of this compound |

|---|---|---|---|---|

| Styrenic Block Copolymers (SBCs) | Polystyrene | Polybutadiene, Polyisoprene | Covalent | As a novel, highly flexible soft segment |

| Copolyesters (COPEs) | Polyester (B1180765) | Polyether | Covalent | Could be functionalized to create a polyester soft block |

| Polyamide Block Copolymers (PEBAs) | Polyamide | Polyether | Covalent | Could be functionalized to create a polyether/polyamide block |

| Blends (e.g., TPVs) | Polypropylene | EPDM Rubber | Mechanical Blend | As a specialty elastomer component in the blend |

Post-Polymerization Functionalization Strategies for Poly(this compound)

Post-polymerization functionalization is a powerful tool for modifying the properties of a polymer without altering its backbone structure. The residual double bonds in poly(this compound) would serve as reactive sites for various chemical modifications. Such strategies allow for the introduction of functional groups that might not be compatible with the initial polymerization conditions.

Several well-established methods could be applied:

Thiol-ene "Click" Chemistry : This highly efficient reaction could be used to attach a wide variety of functional molecules containing a thiol group to the double bonds along the polymer chain. researchgate.net This could be used to introduce polar groups, altering solubility, or to graft other polymer chains.

Epoxidation : The double bonds can be converted to epoxide groups, which are versatile intermediates for further reactions, such as ring-opening with nucleophiles to introduce hydroxyl, amine, or other functionalities.

Hydroboration-Oxidation : This two-step process can convert the double bonds into hydroxyl groups, increasing the polymer's polarity and providing sites for further esterification or etherification reactions. rsc.org

Hydrogenation : Complete saturation of the double bonds would transform the polymer into a polyethylene-like material, significantly altering its thermal properties and chemical resistance. google.com

Through these modifications, a single batch of poly(this compound) could be transformed into a family of materials with a wide range of properties, from non-polar elastomers to more functional, hydrophilic polymers.

Exploration in Optoelectronic and Functional Materials Research

The conjugated diene system in this compound, while simple, provides a starting point for exploring applications in optoelectronic and functional materials, particularly through the lens of aggregation-induced emission and the development of novel luminogens.

Investigation of Aggregation-Induced Emission (AIE) Properties in Conjugated Diene Systems

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

While a simple 1,3-diene is not a typical AIE-active core (AIEgen), some complex, multi-aryl substituted 1,3-butadiene (B125203) derivatives have demonstrated AIE or Aggregation-Enhanced Emission (AEE) behavior. researchgate.netrsc.org A more viable approach for this compound would be to use it as a component in a larger molecular system. Long alkyl chains are known to promote self-assembly and can induce or enhance the AIE effect when attached to known AIEgen cores, such as tetraphenylethene (TPE). The extremely long C34 chain of this compound could be a powerful tool to drive the aggregation of AIEgens, potentially leading to the formation of highly ordered, self-assembled nanostructures with bright emission.

Development of Conjugated Diene-Based Luminogens for Organic Electronic Components

Luminogenic materials are the active components in organic light-emitting diodes (OLEDs) and other organic electronic devices. The development of new luminogens often focuses on creating molecules with high quantum yields, tunable emission colors, and good processability.

Poly(this compound) itself, with its limited π-conjugation, is unlikely to be an efficient emitter in the visible spectrum. However, it could serve as a valuable comonomer or building block. By copolymerizing this compound with other monomers that are known to be highly fluorescent, it would be possible to create new materials where the long alkyl chains serve several purposes:

Enhance Solubility : The long, non-polar chains would improve the solubility of otherwise rigid and insoluble conjugated polymers in common organic solvents, facilitating device fabrication from solution.

Control Morphology : The aliphatic chains can influence the packing and morphology of the polymer films in the solid state, which has a significant impact on charge transport and emission efficiency.

Prevent Aggregation-Caused Quenching (ACQ) : By sterically hindering the close packing of luminogenic polymer backbones, the long side chains could help mitigate the common problem of luminescence quenching in the solid state.

Therefore, while not a primary luminogen, this compound could be a critical "tuning" component in the design of advanced luminogenic polymers for organic electronics.

No Publicly Available Research Found on the Catalytic Applications of this compound

Despite a comprehensive search of scientific databases and literature, no specific research or data could be found regarding the advanced materials science and catalytic applications of the chemical compound this compound.

Numerous search queries were conducted using the compound's name, chemical formula (C38H74), and CAS number (71429682-9) in conjunction with terms such as "catalysis," "ligand," "substrate," "transition metal," and "complex molecular architectures." These searches did not yield any scholarly articles, patents, or other publications detailing the use of this compound in the specific contexts requested in the article outline.

The provided outline requests detailed information on:

Role as a Sophisticated Building Block in Complex Molecular Architectures

While there is a significant body of research on the catalytic applications of long-chain and conjugated dienes in general, this information cannot be accurately extrapolated to the specific and very long-chain compound, this compound, without direct scientific evidence. The generation of an article based on the provided outline would require specific experimental data, reaction schemes, and research findings that are not present in the public domain for this particular molecule.

It is possible that research into the catalytic properties of this compound is proprietary and not publicly disclosed, or that this specific compound has not yet been a subject of investigation in the fields of advanced catalysis and materials science.

Therefore, due to the complete absence of specific scientific information, it is not possible to generate the requested article with scientifically accurate and verifiable content.

Future Research Directions and Unresolved Challenges for Octatriaconta 1,3 Diene

Development of Highly Sustainable and Atom-Economical Synthetic Pathways for Long-Chain Dienes

A primary challenge in the study of long-chain dienes like Octatriaconta-1,3-diene is the development of synthetic routes that are both environmentally benign and efficient. Traditional methods for creating dienes can sometimes involve stoichiometric reagents and produce significant waste. nih.gov Future research will need to focus on catalytic methods that maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product.

Transition metal catalysis is a promising avenue for the selective and efficient synthesis of dienes. nih.gov Methodologies such as olefin metathesis and transition metal-catalyzed cross-coupling reactions could be adapted for the synthesis of this compound. nih.govnih.gov The development of catalysts that can operate under mild conditions and with high selectivity for the desired 1,3-diene isomer will be crucial. Furthermore, the use of starting materials derived from renewable feedstocks would significantly enhance the sustainability of these synthetic pathways.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Olefin Metathesis | High atom economy, potential for using renewable feedstocks. | Catalyst stability and selectivity for long-chain substrates. |

| Cross-Coupling Reactions | High stereoselectivity, modular approach to synthesis. | Development of robust catalysts for long-chain substrates, use of greener solvents. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for non-natural, long-chain substrates. |